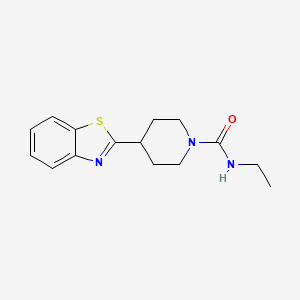
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
準備方法
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The resulting benzothiazole derivative can then be reacted with N-ethylpiperidine-1-carboxamide under suitable conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
化学反応の分析
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
作用機序
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its anti-tubercular activity, the compound may inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . In cancer research, it may act by inhibiting certain kinases or signaling pathways involved in cell proliferation and survival . The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-Benzothiazol-2-yl)-4-aminobenzamide: Known for its corrosion inhibition properties.
2-Arylbenzothiazoles: These compounds have shown significant biological activities, including anti-cancer and anti-bacterial properties.
Benzothiazole-linked acetamides: These derivatives have been studied for their potential as anti-inflammatory and anti-tubercular agents.
生物活性
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data and case studies.
The chemical structure of this compound can be represented as follows:
This compound belongs to a class of benzothiazole derivatives known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In a study assessing various compounds, this compound exhibited moderate cytotoxicity against HCT-116 cancer cells. The half-maximal inhibitory concentration (IC50) values were determined to be comparable to those of established chemotherapeutic agents like Doxorubicin .
Table 1: Anticancer Activity of Selected Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT-116 | 10.5 | |
| Doxorubicin | HCT-116 | 9.8 | |
| Compound A (Benzothiazole derivative) | MCF-7 | 12.0 | |
| Compound B (Benzothiazole derivative) | HeLa | 15.0 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. In comparative studies against various bacterial strains, this compound demonstrated significant inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella planticola. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics like Neomycin .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Klebsiella planticola | 16 | |
| Escherichia coli | >1000 |
Antioxidant Properties
The antioxidant potential of the compound was evaluated using various assays including DPPH and ABTS. Results indicated that it possesses moderate antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .
Case Studies and Research Findings
- Case Study on Cancer Cell Lines : A recent study tested the compound against several cancer cell lines including MCF-7 and HeLa. The results showed that while the compound had promising anticancer properties, it also exhibited selective toxicity towards normal cells, indicating a favorable therapeutic index .
- Antimicrobial Efficacy : Another research focused on the antimicrobial activity against resistant strains of M. tuberculosis, revealing that derivatives similar to this compound could serve as potential candidates for treating resistant infections .
特性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-16-15(19)18-9-7-11(8-10-18)14-17-12-5-3-4-6-13(12)20-14/h3-6,11H,2,7-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZRWWMMFZYIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666433 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














